molecular formula C25H22N2O4 B14936596 (2R)-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid

(2R)-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B14936596
M. Wt: 414.5 g/mol
InChI Key: UBVXUFMKUBWNGY-XMMPIXPASA-N
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Description

(2R)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID is a complex organic compound with a unique structure that includes an indole moiety, a benzyl ether, and a phenylethanoic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

(2R)-2-phenyl-2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C25H22N2O4/c28-23(26-24(25(29)30)19-9-5-2-6-10-19)16-27-14-13-20-15-21(11-12-22(20)27)31-17-18-7-3-1-4-8-18/h1-15,24H,16-17H2,(H,26,28)(H,29,30)/t24-/m1/s1

InChI Key

UBVXUFMKUBWNGY-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)N[C@H](C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Ether: The hydroxyl group on the indole can be protected using benzyl chloride in the presence of a base like sodium hydride.

    Acetylation: The indole derivative is then acetylated using acetic anhydride.

    Formation of the Phenylethanoic Acid: This involves the reaction of the acetylated indole with phenylacetic acid under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various N-substituted indole derivatives.

Scientific Research Applications

(2R)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzyl ether and phenylethanoic acid groups may also contribute to its overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Benzyl benzoate: An ester with a benzyl ether group, used in various industrial applications.

    Phenylacetic acid: A simple aromatic acid with a structure similar to the phenylethanoic acid group.

Uniqueness

(2R)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties

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